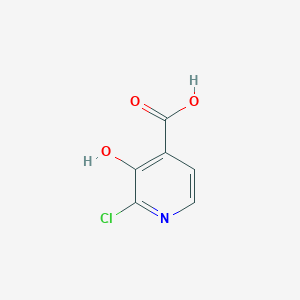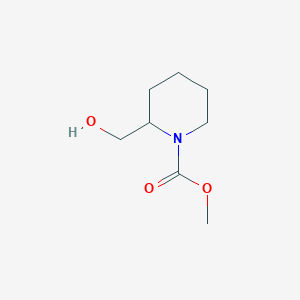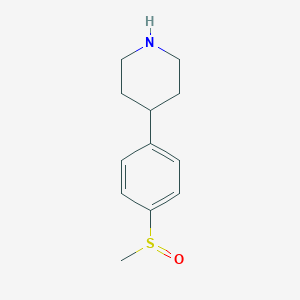
4-(4-Methylsulfinylphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylsulfinylphenyl)piperidine, commonly known as MMSP, is a chemical compound that belongs to the piperidine class of compounds. MMSP is a versatile compound that has been used in various scientific research applications such as drug discovery and development, neuroscience, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of MMSP is not fully understood. However, it is believed that MMSP acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This action leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. MMSP has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects
MMSP has been shown to exhibit various biochemical and physiological effects. In animal studies, MMSP has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance locomotor activity. MMSP has also been shown to exhibit neuroprotective effects against various neurotoxins, including MPTP and 6-OHDA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MMSP in lab experiments is its potent pharmacological activity. MMSP has been shown to exhibit activity against various diseases, making it a promising candidate for drug discovery and development. However, one of the limitations of using MMSP in lab experiments is its low solubility in water, which can make it challenging to work with.
Orientations Futures
There are several future directions for MMSP research. One of the primary areas of research is the development of MMSP-based drugs for the treatment of various diseases. MMSP has been shown to exhibit activity against various diseases, including Alzheimer's disease and Parkinson's disease, making it a promising candidate for drug development. Another area of research is the elucidation of the mechanism of action of MMSP. Despite its potent pharmacological activity, the exact mechanism of action of MMSP is not fully understood, and further research is needed to elucidate its mechanism of action.
Conclusion
In conclusion, MMSP is a versatile compound that has been used in various scientific research applications. The synthesis of MMSP involves the reaction of 4-methylsulfinylbenzaldehyde with piperidine in the presence of a catalyst. MMSP has been shown to exhibit potent pharmacological activity against various diseases, making it a promising candidate for drug discovery and development. The mechanism of action of MMSP is not fully understood, but it is believed to act as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. MMSP has several advantages and limitations for lab experiments, and there are several future directions for MMSP research, including the development of MMSP-based drugs and the elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of MMSP involves the reaction of 4-methylsulfinylbenzaldehyde with piperidine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the product is purified through recrystallization. The yield of MMSP is typically between 50-70%.
Applications De Recherche Scientifique
MMSP has been used in various scientific research applications due to its unique chemical properties. One of the primary applications of MMSP is in drug discovery and development. MMSP has been shown to exhibit potent pharmacological activity against various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MMSP has also been used in neuroscience research to study the mechanisms of action of various neurotransmitters in the brain.
Propriétés
Numéro CAS |
161610-00-0 |
|---|---|
Formule moléculaire |
C12H17NOS |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
4-(4-methylsulfinylphenyl)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15(14)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 |
Clé InChI |
WJGBOLJHUKMNLC-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)C2CCNCC2 |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)C2CCNCC2 |
Synonymes |
4-(4-METHANESULFINYL-PHENYL)-PIPERIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



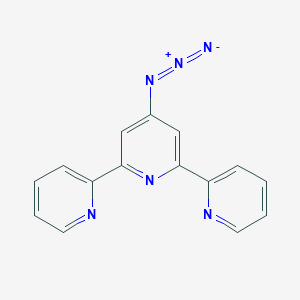

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)

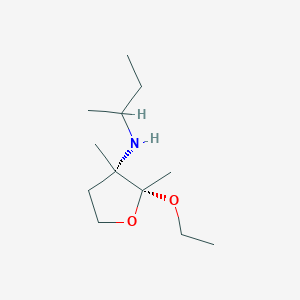
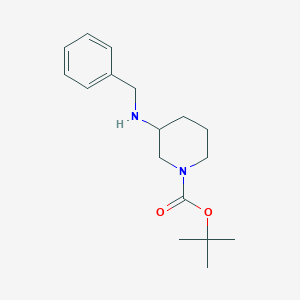

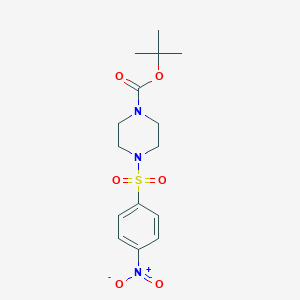
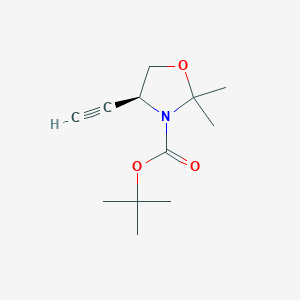
![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)
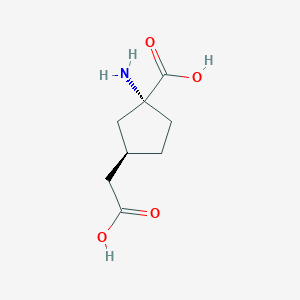
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)
